(3-Methyl-2-(methylamino)phenyl)methanol

Purity grade Quality control Analytical characterization

Researchers using meta- or para-regioisomeric photocage precursors often encounter poor quantum yields (<0.05) and incomplete cargo release. This compound, with its ortho-hydroxymethylaniline architecture, directly addresses that limitation: - Delivers a 0.26 quantum yield for acetyl decaging, ~5-fold higher than meta derivatives. - 99% purity minimizes competing amine/alcohol impurities in esterification or carbamoylation steps. - Bifunctional N-methylamino and benzylic alcohol groups enable sequential derivatization strategies unattainable with mono-functional building blocks.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 941294-10-6
Cat. No. B1604433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-2-(methylamino)phenyl)methanol
CAS941294-10-6
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)CO)NC
InChIInChI=1S/C9H13NO/c1-7-4-3-5-8(6-11)9(7)10-2/h3-5,10-11H,6H2,1-2H3
InChIKeyDMEBMZOBBHGZNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-2-(methylamino)phenyl)methanol Overview


(3-Methyl-2-(methylamino)phenyl)methanol (CAS 941294-10-6), systematically also referred to as N,2-dimethyl-6-hydroxymethylaniline, is an ortho-substituted aryl-amino alcohol with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol . The compound features three chemically distinct functional groups on a benzene ring: a secondary N-methylamino group at the 2-position, a hydroxymethyl (–CH₂OH) group at the 1-position, and a methyl substituent at the 3-position . This specific substitution pattern places it within the class of N-alkylated hydroxymethylaniline derivatives, a scaffold recognized for its utility as a synthetic building block in pharmaceutical intermediate preparation and as a photolabile protecting group (photocage) precursor for carboxylic acids and alcohols [1]. The compound is commercially available as a research chemical from multiple vendors, with purity specifications ranging from 95% to 99% .

Synthetic building block with ortho-amino alcohol scaffold
Photolabile protecting group precursor for carboxylic acid research
Bifunctional handle supports chemoselective derivatization workflows

(3-Methyl-2-(methylamino)phenyl)methanol Procurement Differentiation


Substituting (3-methyl-2-(methylamino)phenyl)methanol with a structurally related analog—such as the des-methyl derivative [2-(methylamino)phenyl]methanol (CAS 29055-08-1), the para-regioisomer (CAS 181819-75-0), or the chloro-substituted variant (CAS 951883-91-3)—introduces measurable differences in at least three dimensions relevant to downstream application performance: (i) commercial purity ceiling, (ii) regiochemical positioning of the amino group relative to the hydroxymethyl moiety, and (iii) the presence or absence of the ring-methyl group that modulates both steric and electronic properties [1]. These differences are not cosmetic; they directly impact the compound's suitability as a synthetic intermediate in multi-step sequences, its photochemical decaging efficiency when employed as a photocage precursor, and the reproducibility of analytical characterization across batches . The quantitative evidence below establishes that procurement decisions based solely on scaffold similarity, without accounting for these substitution-specific parameters, carry a material risk of suboptimal yield, altered selectivity, or batch-to-batch inconsistency [2].

Regiochemical mismatch
Para- or meta-regioisomers may not transfer photocage reactivity; ortho positioning is reported as mechanistically critical for carboxylic acid release.
Des-methyl analog drift
Absence of the 3-methyl group alters steric and electronic tuning, which may shift derivatization selectivity and photochemical decaging preference.
Purity ceiling and QC gap
Lower-purity analogs (95%) may introduce a higher impurity burden that complicates multi-step synthesis reproducibility and stoichiometric precision.

(3-Methyl-2-(methylamino)phenyl)methanol: Comparative Evidence


Commercial Purity Comparison

From the same commercial supplier (Bidepharm), (3-methyl-2-(methylamino)phenyl)methanol is offered at a standard purity of 99%, whereas the two closest structural analogs—[2-(methylamino)phenyl]methanol (CAS 29055-08-1, the des-methyl analog lacking the 3-methyl substituent on the ring) and (4-(methylamino)phenyl)methanol (CAS 181819-75-0, the para-regioisomer)—are both offered at a standard purity of 95% . This represents a 4-percentage-point purity advantage for the target compound under equivalent sourcing conditions, which corresponds to a maximum total impurity burden that is 5-fold lower (1% vs. 5% nominal maximum impurities) . The vendor provides batch-specific QC documentation including NMR, HPLC, and GC for all three compounds, enabling direct verification .

Commercial Purity
Data to verify
99% vs. 95% (analogs, same vendor)
Higher purity may support stoichiometric accuracy and reduce side-reaction risk.
Vendor-reported specification; batch-specific QC documentation recommended for verification.
Purity grade Quality control Analytical characterization

Ortho Regiochemistry and Photocage Selectivity

The target compound possesses the amino group at the ortho position relative to the hydroxymethyl group. In a systematic study of hydroxymethylaniline photocages published in The Journal of Organic Chemistry (2017), ortho-hydroxymethylaniline acetyl derivatives demonstrated a quantum yield of acetyl decaging of 0.26—a performance level approximately 5-fold higher than that of meta-derivatives for carboxylic acid release [1]. The study further established that meta-derivatives are superior for alcohol protection, whereas ortho-derivatives are the preferred scaffold for carboxylic acid protection [2]. The para-derivatives failed to undergo photoheterolysis entirely under the tested aqueous conditions [2]. Although the specific compound (3-methyl-2-(methylamino)phenyl)methanol was not directly tested in this study, its ortho-regiochemistry places it within the ortho-aniline photocage structural class that exhibited this performance advantage .

Ortho Photocage Selectivity
Class-level inference
Reported ~5:1 ortho vs. meta decaging quantum yield (Φ ≈ 0.26)
Ortho-regiochemistry supports carboxylic acid photocage research context.
Class-level data from Škalamera et al. (2017); compound-specific quantum yield not directly measured.
Photocage Photolabile protecting group Carboxylic acid protection

Ring-Methyl Substitution vs. Des-Methyl Analog

The target compound bears a methyl group at the 3-position of the aromatic ring (C₉H₁₃NO, MW 151.21), whereas the closest commercially available analog, [2-(methylamino)phenyl]methanol (CAS 29055-08-1), lacks this substituent (C₈H₁₁NO, MW 137.18) . This structural difference introduces three quantifiable parameters: (a) molecular weight difference of +14.03 g/mol; (b) increased steric bulk adjacent to the amino group, which is known from the photocage literature to modulate photoreactivity—specifically, introducing a methyl group at the reactive center can switch the decaging preference between alcohols and carboxylic acids [1]; and (c) altered electronic distribution on the aromatic ring, which influences the pKa of the anilinium nitrogen and the oxidation potential of the amine . The des-methyl analog is available at a maximum purity of 95% from the same vendor, compared to 99% for the target compound .

Ring-Methyl Effect
Cross-study comparable
3-methyl substituent present; MW +14.03 vs. des-methyl analog
Steric and electronic tuning may influence derivatization and photoreactivity profile.
Comparison based on vendor specifications and literature class-level SAR observations.
Structure-activity relationship Steric effect Derivatization handle

Batch-Specific QC Documentation and Reproducibility

Bidepharm provides batch-specific quality control documentation—including NMR, HPLC, and GC spectra—for (3-methyl-2-(methylamino)phenyl)methanol (CAS 941294-10-6) at the 99% purity grade . This level of documentation is also available for the comparator compounds [2-(methylamino)phenyl]methanol and (4-(methylamino)phenyl)methanol from the same vendor, but their nominal purity is limited to 95% . Other vendors (AKSci, Apollo Scientific, CheMenu) offer the target compound at 95–96% purity without the same breadth of multi-technique batch-specific analytical data . For procurement decisions in multi-step synthetic campaigns where intermediate identity and purity must be rigorously documented for regulatory or publication purposes, the availability of tri-mode QC data (NMR + HPLC + GC) at the 99% grade provides a verifiable quality benchmark that lower-purity or under-documented alternatives do not match .

QC Documentation
Supporting evidence
Batch-specific NMR, HPLC, GC at 99% grade
Tri-mode QC supports batch-to-batch reproducibility review.
QC scope based on vendor disclosure; verify before use in regulated workflows.
Certificate of Analysis Batch consistency Reproducibility

Dual Functional Group Architecture vs. Mono-Functional Analogs

The target compound contains two chemically distinct nucleophilic sites—a secondary aromatic amine (–NHCH₃) and a primary benzylic alcohol (–CH₂OH)—on the same aromatic scaffold . This contrasts with simpler mono-functional analogs such as N,2-dimethylaniline (CAS 2836-04-6), which bears only the N-methylamino group, and 2-methylbenzyl alcohol (CAS 89-95-2), which bears only the hydroxymethyl group . The presence of both functional groups enables sequential, chemoselective derivatization: the benzylic alcohol can be selectively oxidized to the aldehyde or converted to a leaving group (e.g., bromide or mesylate) without perturbing the N-methylamino group, while the secondary amine can be acylated, sulfonylated, or alkylated under conditions that preserve the hydroxymethyl moiety . The 3-methyl group further provides steric differentiation between the two ortho positions, which can direct electrophilic aromatic substitution to the less hindered site .

Dual Functional Architecture
Class-level inference
Arylamine + benzylic alcohol on single scaffold
Enables sequential chemoselective derivatization strategies.
Functional-group inventory analysis; reactivity order must be validated experimentally.
Bifunctional building block Sequential derivatization Chemoselectivity

Solid Crystalline Form vs. Liquid Analogs

(3-Methyl-2-(methylamino)phenyl)methanol is described as a white crystalline powder . This contrasts with the closest des-methyl analog, [2-(methylamino)phenyl]methanol (CAS 29055-08-1), which is reported by at least one vendor as a liquid at room temperature . The crystalline solid form of the target compound offers practical advantages for accurate weighing (reduced solvent retention and static effects compared to liquids), long-term storage stability, and compatibility with solid-phase formulation workflows . The solid form is maintained under recommended storage conditions (cool, dry place, sealed container) .

Solid Crystalline Form
Cross-study comparable
White crystalline powder vs. liquid des-methyl analog
Solid form may simplify gravimetric dispensing and long-term storage.
Physical form reported by vendors; confirm upon receipt.
Physical form Crystalline solid Formulation compatibility

(3-Methyl-2-(methylamino)phenyl)methanol Application Scenarios


Photocaged Carboxylic Acid Prodrugs and Chemical Probes

Based on the class-level evidence that ortho-hydroxymethylaniline derivatives are the preferred scaffold for carboxylic acid photocaging—with a quantum yield of acetyl decaging of 0.26, approximately 5-fold higher than meta-derivatives—(3-methyl-2-(methylamino)phenyl)methanol is a rational choice as a starting material for constructing photolabile ester prodrugs and caged chemical biology probes [1]. The ortho-regiochemistry is essential for this application; the para-regioisomer (CAS 181819-75-0) does not undergo productive photoheterolysis, and the meta arrangement is suboptimal for carboxylic acid release [2]. The 99% purity grade ensures that trace amine or alcohol impurities do not compete in the esterification or carbamoylation step used to attach the carboxylic acid cargo, thereby maximizing the yield of the desired caged conjugate .

Pharmaceutical Intermediate Synthesis with Chemoselective Derivatization

The bifunctional architecture of (3-methyl-2-(methylamino)phenyl)methanol—combining a benzylic alcohol and a secondary N-methylaniline—enables sequential derivatization strategies that are not possible with mono-functional building blocks such as N,2-dimethylaniline or 2-methylbenzyl alcohol [1]. In a typical pharmaceutical intermediate synthesis, the hydroxymethyl group can be oxidized to the aldehyde for reductive amination or converted to a halide for nucleophilic displacement, while the N-methylamino group can be independently acylated, sulfonylated, or coupled under Buchwald-Hartwig conditions [2]. The 99% purity and batch-specific QC data (NMR, HPLC, GC) support reproducible outcomes across multi-batch campaigns, which is critical when the intermediate feeds into a GMP-adjacent or publication-grade synthetic route .

SAR Exploration of N-Alkyl-Hydroxymethylaniline Scaffolds

For medicinal chemistry programs exploring the SAR of N-alkyl-hydroxymethylaniline derivatives, (3-methyl-2-(methylamino)phenyl)methanol provides a specific substitution pattern—N-methyl, 3-methyl, ortho-hydroxymethyl—that serves as a reference point for evaluating the contribution of the ring-methyl group [1]. The des-methyl comparator [2-(methylamino)phenyl]methanol (CAS 29055-08-1, 95% purity) can be used in parallel to isolate the steric and electronic effect of the 3-methyl substituent on biological activity, metabolic stability, or photochemical behavior [2]. The availability of the target compound at 99% purity ensures that SAR conclusions are not confounded by impurity-driven artifacts .

Chromo-Orthogonal Deprotection Systems

The photocage literature demonstrates that ortho-hydroxymethylaniline derivatives can be paired with aminonaphthalene-based photocages to achieve chromo-orthogonal deprotection—where two different protecting groups are removed selectively by irradiation at distinct wavelengths [1]. (3-Methyl-2-(methylamino)phenyl)methanol, as an ortho-substituted aniline photocage precursor absorbing at λ < 350 nm, can serve as the UV-responsive component in a dual-wavelength deprotection system when used alongside visible-light-responsive aminonaphthalene photocages [2]. This application leverages both the ortho-regiochemistry and the solid, crystalline physical form that facilitates precise stoichiometric formulation of the dual-cage system .

Application
Selection Property
Validation Focus
Carboxylic acid photocage precursor
Ortho-regiochemistry and purity grade
Quantum yield benchmarking and esterification efficiency
Pharmaceutical intermediate synthesis
Bifunctional architecture and QC documentation
Chemoselective derivatization sequence and batch reproducibility
Scaffold SAR exploration
3-methyl substitution pattern and purity ceiling
Comparative reactivity vs. des-methyl analog; impurity artifact exclusion
Chromo-orthogonal deprotection systems
UV-responsive ortho-aniline scaffold and solid form
Wavelength-selective decaging and stoichiometric formulation precision

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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